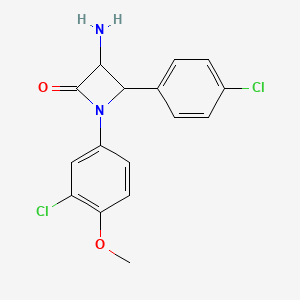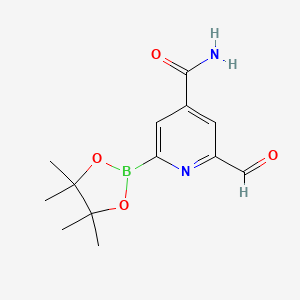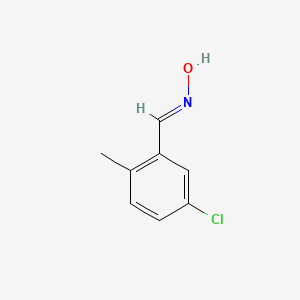
(E)-5-chloro-2-methylbenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-chloro-2-methylbenzaldehyde oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of the functional group -C=N-OH, where the nitrogen is double-bonded to a carbon atom and single-bonded to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-2-methylbenzaldehyde oxime typically involves the reaction of 5-chloro-2-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in methanol at room temperature. The base facilitates the formation of the oxime by deprotonating the hydroxylamine, making it more nucleophilic and able to attack the carbonyl carbon of the aldehyde .
Industrial Production Methods
Industrial production methods for oximes often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve crystallization or distillation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-5-chloro-2-methylbenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: NaBH4 or LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) for the Beckmann rearrangement.
Major Products
Oxidation: 5-chloro-2-methylbenzonitrile.
Reduction: 5-chloro-2-methylbenzylamine.
Substitution: 5-chloro-2-methylbenzamide.
Scientific Research Applications
(E)-5-chloro-2-methylbenzaldehyde oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-5-chloro-2-methylbenzaldehyde oxime involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synaptic cleft . This action can help alleviate symptoms of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
Uniqueness
(E)-5-chloro-2-methylbenzaldehyde oxime is unique due to its specific structural features, such as the presence of a chlorine atom and a methyl group on the benzene ring. These substituents can influence its reactivity and interaction with biological targets, making it distinct from other oximes .
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(NE)-N-[(5-chloro-2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-3-8(9)4-7(6)5-10-11/h2-5,11H,1H3/b10-5+ |
InChI Key |
AVRASAFNJNQLCJ-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)/C=N/O |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


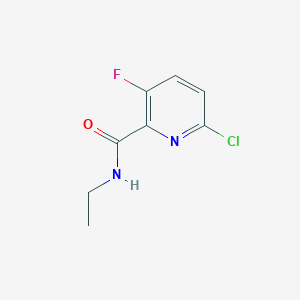
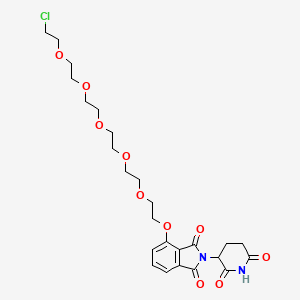
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14771316.png)
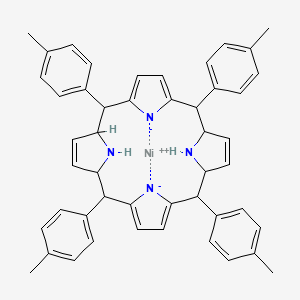
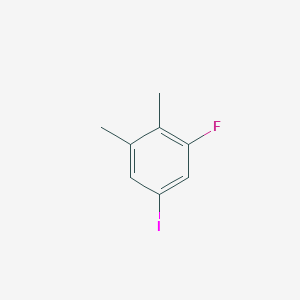
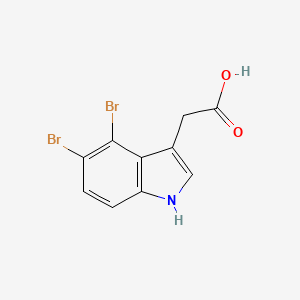
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)
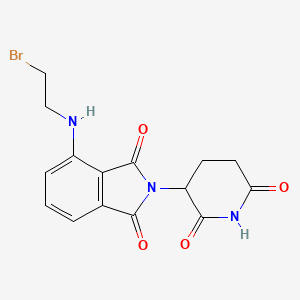
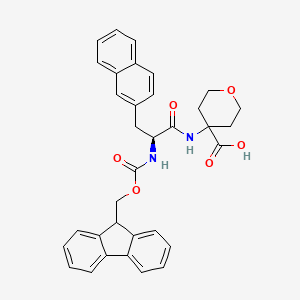
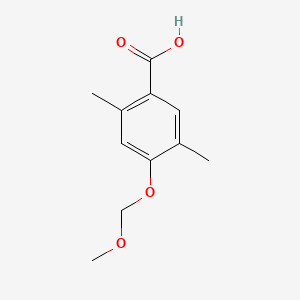
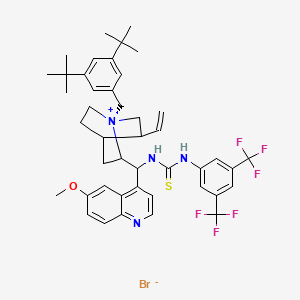
![5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)
